molecular formula C8H8N4O3S B1226014 Nifurthilinum

Nifurthilinum

Cat. No.: B1226014
M. Wt: 240.24 g/mol
InChI Key: KXXGBELYAHLJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nifurthilinum (C₁₁H₁₃N₃O₅S) is a synthetic nitrofuran derivative with broad-spectrum antimicrobial activity. Initially developed in the 1970s, it functions by inhibiting bacterial enzymes involved in DNA synthesis, particularly under anaerobic conditions. Its nitro group undergoes reduction within microbial cells, generating reactive intermediates that damage DNA and proteins, rendering it effective against Gram-positive and Gram-negative pathogens .

Properties

IUPAC Name

1-[(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3S/c13-12(14)7-2-1-6(15-7)5-10-11-4-3-9-8(11)16/h1-2,5H,3-4H2,(H,9,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXGBELYAHLJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=S)N1)N=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862886
Record name 1-{[(5-Nitrofuran-2-yl)methylidene]amino}imidazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2240-21-3
Record name Thiofuradene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2240-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nifurthilinum typically involves the condensation of 5-nitrofurfural with imidazolidine-2-thione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Nifurthilinum undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nifurthilinum has several scientific research applications:

Mechanism of Action

The mechanism of action of Nifurthilinum involves its interaction with microbial enzymes and cellular components. The nitrofuran moiety is believed to interfere with bacterial DNA synthesis, leading to cell death. The imidazolidine-2-thione group may also contribute to its antimicrobial activity by disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nifurthilinum belongs to the nitrofuran class, which includes compounds like Nitrofurantoin and Furazolidone . Below is a detailed comparison based on structural, functional, and pharmacological properties.

Table 1: Structural and Functional Comparison

Property This compound Nitrofurantoin Furazolidone
Molecular Formula C₁₁H₁₃N₃O₅S C₈H₆N₄O₅ C₈H₇N₃O₅
Mechanism of Action DNA synthesis inhibition via nitro-reduction Similar to this compound DNA and protein synthesis disruption
Spectrum of Activity Broad (Gram±, anaerobes) Primarily Gram- in UTIs Broad (GI pathogens)
Bioavailability 40–50% 90% Poor (<10%)
Clinical Use UTIs, GI infections Prophylaxis for UTIs Bacterial diarrhea, Helicobacter pylori
Resistance Prevalence Moderate Low High in some regions
Toxicity Concerns Carcinogenic metabolites Rare pulmonary reactions Neurotoxicity at high doses

Key Research Findings

Efficacy in UTIs :

  • This compound showed 85% efficacy in uncomplicated UTIs in a 1985 trial, comparable to Nitrofurantoin (88%) but with higher relapse rates (15% vs. 5%) .
  • Furazolidone, while effective for GI infections, is less suited for UTIs due to poor urinary excretion .

Pharmacokinetics: Nitrofurantoin’s high bioavailability (90%) allows lower dosing than this compound (40–50%), reducing toxicity risks .

Safety Profile: this compound’s nitro-reduction metabolites are linked to hepatic DNA adducts in rodent studies, raising carcinogenicity flags absent in Nitrofurantoin . Furazolidone’s monoamine oxidase inhibition risks hypertensive crises with tyramine-rich foods, a unique adverse effect .

Discussion of Comparative Data

  • Structural Similarities : All three compounds share a nitrofuran core, but side-chain modifications dictate target specificity. This compound’s sulfur-containing side chain enhances solubility but may contribute to metabolite toxicity .
  • Functional Divergence : Nitrofurantoin’s urea moiety improves renal excretion, making it superior for UTIs. Furazolidone’s hydrazine group enables GI lumen retention, optimizing it for enteric pathogens .
  • Clinical Relevance : While this compound’s broad activity is advantageous, its toxicity profile limits modern use. Nitrofurantoin remains a first-line UTI prophylactic, whereas Furazolidone is reserved for multidrug-resistant Campylobacter .

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